molecular formula C12H11ClN2O2 B13661097 2-Chloro-4-isopropyl-6-nitroquinoline

2-Chloro-4-isopropyl-6-nitroquinoline

Cat. No.: B13661097
M. Wt: 250.68 g/mol
InChI Key: QKNUDKYQIDLNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Chloro-4-isopropyl-6-nitroquinoline can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-4-isopropylquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

2-Chloro-4-isopropyl-6-nitroquinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropyl-6-nitroquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key biological pathways, making it useful in medicinal applications .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-chloro-6-nitro-4-propan-2-ylquinoline

InChI

InChI=1S/C12H11ClN2O2/c1-7(2)9-6-12(13)14-11-4-3-8(15(16)17)5-10(9)11/h3-7H,1-2H3

InChI Key

QKNUDKYQIDLNCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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